molecular formula C11H8F3N5O4 B403885 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B403885
M. Wt: 331.21g/mol
InChI Key: LFYAANHQVDJZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group on the triazole ring and a trifluoromethoxy group on the phenyl ring. These structural features contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with an appropriate acylating agent in the presence of a base. One common method involves the reaction of 3-nitro-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group on the triazole ring can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group on the triazole ring can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential for specific biological interactions, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H8F3N5O4

Molecular Weight

331.21g/mol

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C11H8F3N5O4/c12-11(13,14)23-8-3-1-7(2-4-8)16-9(20)5-18-6-15-10(17-18)19(21)22/h1-4,6H,5H2,(H,16,20)

InChI Key

LFYAANHQVDJZRE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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